molecular formula C17H16F3NO3 B1394202 (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 767352-29-4

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Número de catálogo B1394202
Número CAS: 767352-29-4
Peso molecular: 339.31 g/mol
Clave InChI: WNCDQXXKCXRWRC-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid” is an organic compound with a molecular formula of C17H16F3NO3 . It is often used as an important pharmaceutical intermediate in the synthesis of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound .


Molecular Structure Analysis

The molecular weight of this compound is 339.31 g/mol . The molecular structure consists of a benzyloxyamino group attached to the third carbon of a four-carbon chain, with a 2,4,5-trifluorophenyl group attached to the fourth carbon .


Chemical Reactions Analysis

As an intermediate in the synthesis of sitagliptin, this compound plays a crucial role in the chemical reactions involved in the production of the drug .


Physical And Chemical Properties Analysis

This compound is a solid with a white-to-off-white color . It has a predicted pKa of 4.30±0.10, a melting point range of 136-138℃, and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

  • Novel Syntheses of Enantiomers : A new synthetic strategy for both (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of sitagliptin and its derivatives, was developed. This synthesis is vital for the production of important pharmaceutical compounds (Fıstıkçı et al., 2012).

  • Solubility in Various Solvents : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was determined in different pure solvents and binary mixtures. This is crucial for understanding the compound's behavior in various chemical environments (Fan et al., 2016).

  • Asymmetric Hydrogenation for Pharmaceutical Synthesis : The asymmetric hydrogenation of enamine esters was used to synthesize a beta-amino acid pharmacophore, an essential component in drug development (Kubryk & Hansen, 2006).

  • Enzymatic Route for Intermediate Synthesis : An enzymatic route was developed for synthesizing a sitagliptin intermediate, indicating the potential of biocatalysis in pharmaceutical synthesis (Hou et al., 2016).

Pharmaceutical Research and Development

  • Design of DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, crucial for diabetes mellitus drug development (Maslov et al., 2022).

  • Synthesis of DPP-IV Inhibitors : Triazepane derivatives, including those with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, were synthesized and evaluated as dipeptidyl peptidase IV inhibitors, indicating their potential in drug discovery (Park et al., 2009).

  • Catalysis in Drug Synthesis : A PluriZyme with transaminase and hydrolase activity catalyzed cascade reactions for converting compounds into crucial intermediates for antidiabetic drugs (Roda et al., 2022).

  • Nickel-Catalyzed Synthesis of Sitagliptin Intermediate : A nickel-catalyzed enantioselective hydrogenation process was developed for synthesizing key intermediates of sitagliptin, demonstrating the importance of catalysis in pharmaceutical production (Sudhakaran et al., 2021).

Propiedades

IUPAC Name

(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDQXXKCXRWRC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676890
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

CAS RN

767352-29-4
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.